
N-(1H-Indol-6-ylmethyl)cyclopentanamin
Übersicht
Beschreibung
N-(1H-Indol-6-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C14H18N2 . It has a unique structure that enables diverse applications, including drug discovery, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of N-(1H-Indol-6-ylmethyl)cyclopentanamine is characterized by the presence of an indole ring attached to a cyclopentanamine group . The exact structural details are not provided in the available resources.Physical and Chemical Properties Analysis
N-(1H-Indol-6-ylmethyl)cyclopentanamine has a molecular weight of 214.31 . Additional physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Drug Discovery
“N-(1H-Indol-6-ylmethyl)cyclopentanamin” besitzt eine Struktur, die in der Wirkstoffforschung genutzt werden kann. Sein Indol-Kern ist ein häufiges Merkmal vieler pharmakologisch aktiver Verbindungen. Die Indol-Einheit ist dafür bekannt, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika macht .
Organic Synthesis
Die einzigartige Struktur dieser Verbindung macht sie zu einem Kandidaten für den Einsatz in der organischen Synthese. Sie kann als Baustein für komplexere Moleküle dienen, was möglicherweise zur Entwicklung neuer Materialien oder chemischer Entitäten mit neuartigen Eigenschaften führt.
Catalysis
Im Bereich der Katalyse könnte “this compound” als potenzieller Ligand für Metallkatalysatoren untersucht werden. Seine Fähigkeit, an Metalle zu koordinieren, könnte die Effizienz katalytischer Prozesse wie Hydrierungsreaktionen oder Kohlenstoff-Kohlenstoff-Bindungsbildungen verbessern.
Antiviral Agents
Indol-Derivate haben sich als vielversprechend als antivirale Mittel erwiesen. Es wurde berichtet, dass Verbindungen mit einem Indol-Kern eine inhibitorische Aktivität gegen Influenza A und andere Viren aufweisen, was darauf hindeutet, dass “this compound” modifiziert werden könnte, um seine antiviralen Eigenschaften zu verbessern .
Anti-inflammatory Applications
Das Indol-Gerüst ist auch mit entzündungshemmender Aktivität verbunden. Durch Modifikation der Struktur von “this compound” könnten Forscher neue entzündungshemmende Medikamente entwickeln, die auf spezifische Pfade abzielen, die an Entzündungsreaktionen beteiligt sind .
Antioxidant Activity
Indol-Derivate wurden auf ihre antioxidative Aktivität getestet. Das Vorhandensein des Indol-Kerns in “this compound” deutet darauf hin, dass es als Vorläufer für Antioxidantien dienen könnte, die entscheidend für den Schutz von Zellen vor oxidativem Stress sind .
Wirkmechanismus
The mechanism of action of N-(1H-Indol-6-ylmethyl)cyclopentanamine is not specified in the available resources. Its potential applications in drug discovery suggest it may interact with biological systems in a significant way.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1H-indol-6-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-4-13(3-1)16-10-11-5-6-12-7-8-15-14(12)9-11/h5-9,13,15-16H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDSREFSRVFBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286605 | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017791-15-9 | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopentyl-1H-indole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)
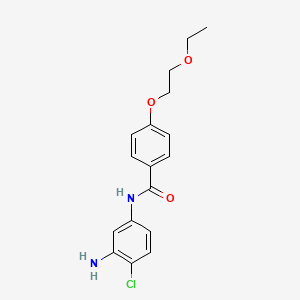

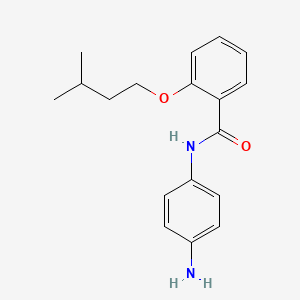

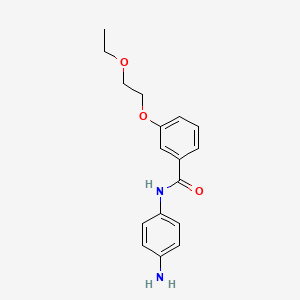

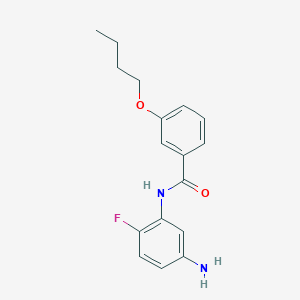

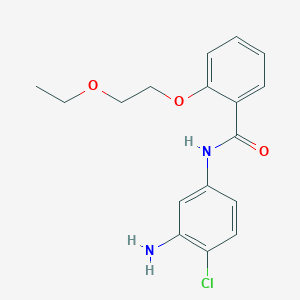
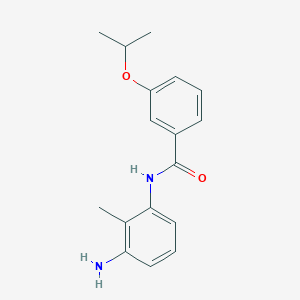
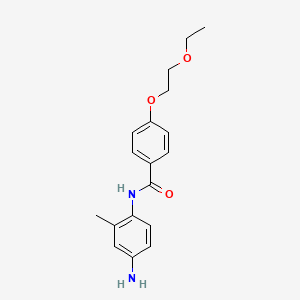

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)
